BNTX maleate is derived from the reaction between 7-benzylidenenaltrexone and maleic acid, resulting in the formation of the maleate salt. This compound falls under the category of synthetic organic compounds, specifically within the subclass of opioid receptor antagonists. Its classification as a selective antagonist highlights its ability to preferentially bind to delta-1 opioid receptors over other receptor subtypes such as delta-2, mu, and kappa receptors .
The synthesis of BNTX maleate involves a straightforward reaction process:
This method provides an efficient pathway for producing BNTX maleate with controlled quality.
The molecular structure of BNTX maleate can be represented using various chemical notation systems:
These representations highlight the compound's complex structure, which includes multiple rings and functional groups essential for its biological activity.
BNTX maleate participates in various chemical reactions that are crucial for its functionality:
These reactions are pivotal in exploring the compound's reactivity and potential modifications for enhanced efficacy.
BNTX maleate exerts its pharmacological effects primarily through selective binding to delta-1 opioid receptors. By antagonizing these receptors, it inhibits the action of delta-1 agonists such as D-Pen 2,5-enkephalin. This selective interaction allows researchers to discriminate among different opioid receptor subtypes, providing insights into their roles in physiological and pathological processes.
The mechanism involves modulation of signaling pathways associated with delta-1 receptors, impacting various biological functions such as pain perception and addiction behaviors .
BNTX maleate exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
BNTX maleate has a wide range of applications across various scientific fields:
These applications underscore BNTX maleate's significance as a research tool and its potential therapeutic benefits.
The classification of opioid receptors into distinct subtypes emerged from pioneering pharmacological studies in the 1970s–1990s. Martin et al. first proposed mu (mu opioid receptor) and kappa (kappa opioid receptor) subtypes based on differential responses to morphine and ketocyclazocine in 1976 [3] [6]. Shortly thereafter, the delta opioid receptor (delta opioid receptor) was identified through binding studies of enkephalins in the mouse vas deferens, revealing a receptor with preferential affinity for leucine-enkephalin compared to mu opioid receptor ligands [3] [6]. This pharmacological tripartite system—mu opioid receptor, kappa opioid receptor, delta opioid receptor—was later confirmed by molecular cloning in the early 1990s, with the isolation of genes encoding delta opioid receptor (OPRD1), mu opioid receptor (OPRM1), and kappa opioid receptor (OPRK1) [3].
However, inconsistencies persisted within delta opioid receptor pharmacology. Studies using selective ligands revealed divergent functional profiles and binding patterns that could not be reconciled with a single receptor entity. For example, the ligand 7-benzylidenenaltrexone (later designated BNTX) blocked antinociception induced by some delta opioid receptor agonists (e.g., DPDPE) but not others (e.g., deltorphin II) [3] [4]. This led to the hypothesis of delta opioid receptor heterogeneity. By the early 1990s, compelling evidence from cross-tolerance studies, selective antagonism, and binding assays supported the existence of two pharmacologically distinct delta opioid receptor subtypes:
Table 1: Key Ligands Defining delta opioid Receptor Subtypes
Subtype | Prototypic Agonists | Prototypic Antagonists | Functional Distinction |
---|---|---|---|
delta1 opioid receptor | DPDPE, TAN-67 | BNTX, DALCE | Mediates spinal antinociception; modulates alcohol intake |
delta2 opioid receptor | Deltorphin II, DSLET | Naltriben, 5'-NTII | Modulates supraspinal antinociception; influences emotional responses |
Critically, this subtype classification persisted despite the cloning of only a single delta opioid receptor gene (OPRD1), suggesting post-translational modifications, receptor oligomerization (e.g., delta opioid receptor-mu opioid receptor complexes), or tissue-specific signaling environments as potential mechanisms underlying pharmacological diversity [3] [6].
The pharmacological delineation of delta opioid receptor subtypes necessitated tools for selective subtype manipulation. BNTX (7-benzylidenenaltrexone) emerged as the first highly selective, non-peptide delta1 opioid receptor antagonist. Developed by Portoghese’s group, its design leveraged the "message-address" concept, where the benzylidene moiety conferred delta1 selectivity [4] [9] [10]. Key pharmacological characteristics include:
Table 2: Technical Profile of BNTX Maleate
Property | Specification | Experimental Context |
---|---|---|
Molecular Weight | 545.59 g/mol | Anhydrous free base + maleate counterion |
Purity | ≥98% (HPLC) | Vendor quality control (Tocris, Sigma-Aldrich) |
Primary Target | delta1 opioid receptor antagonist | Radioligand binding, functional bioassays |
delta1 vs. delta2 Selectivity | ~100-fold higher affinity for delta1 | Guinea pig brain membranes |
Key Application | Discriminating delta1- vs. delta2-mediated effects | Alcohol/drug dependence, neurogenic ion transport |
BNTX became indispensable for defining delta1 opioid receptor roles:
Despite BNTX’s utility, fundamental questions regarding delta1 opioid receptor biology persist:
Biased Signaling: BNTX may stabilize distinct delta opioid receptor conformations compared to delta2 antagonists, leading to differential engagement of β-arrestin or G-protein pathways. Computational models suggest ligand-specific conformational ensembles influence functional selectivity [8].
Role in Neurodegeneration and Cognition: delta opioid receptor expression and enkephalin levels are altered in Alzheimer’s disease (AD), particularly in the hippocampus and amygdala [8]. However, the specific contribution of delta1 opioid receptor signaling is unclear:
Does delta1 opioid receptor blockade modulate neurotrophic factors like BDNF, implicated in synaptic plasticity? [8].
Therapeutic Potential Beyond Pain: While delta1 opioid receptor antagonism shows promise in reducing addiction behaviors (e.g., cocaine seeking), its impact on depression or anxiety is ambiguous. Mixed mu opioid receptor/delta opioid receptor ligands exhibit antidepressant-like effects, but selective delta1 opioid receptor modulation via BNTX has yielded inconclusive results in mood regulation [6] [8].
Table 3: Critical Unresolved Questions in delta1 Opioid Receptor Pharmacology
Knowledge Gap | Current Insights Using BNTX | Research Barriers |
---|---|---|
Subtype Molecular Identity | Pharmacological distinction robust in vivo; absent in single-gene expression systems | Lack of selective antibodies/tools to detect putative post-translational subtypes |
Neuromodulation in Disease | Altered delta opioid receptor/enkephalin in Alzheimer’s brain regions [8] | Unknown if delta1 or delta2 predominates in pathology |
Functional Selectivity | BNTX stabilizes inactive receptor conformations [8] | Limited structural data for delta opioid receptor-BNTX complexes |
Cross-talk with Other Receptors | BNTX used to probe delta opioid receptor-mu opioid receptor synergy [2] [5] | In vivo complexity of oligomer stoichiometry and localization |
These gaps underscore the continued need for BNTX and next-generation subtype-selective tools. Advanced techniques like Gaussian-accelerated molecular dynamics (GaMD) simulations are being applied to delta opioid receptor-BNTX interactions to elucidate conformational determinants of delta1 selectivity and guide rational drug design [8]. Resolving these questions will clarify whether delta1 opioid receptor represents a viable therapeutic target for neurodegenerative disorders, affective disorders, or safer analgesia.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0